molecular formula C14H9NO3 B6376089 5-(3-Carboxyphenyl)-2-cyanophenol CAS No. 1262003-35-9

5-(3-Carboxyphenyl)-2-cyanophenol

Cat. No.: B6376089
CAS No.: 1262003-35-9
M. Wt: 239.23 g/mol
InChI Key: HOWNBRQOVANIIM-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-2-cyanophenol is a synthetic organic compound featuring a biphenyl scaffold with a carboxylic acid group at the 3-position of one phenyl ring and a cyano (-CN) group at the 2-position of the adjacent phenol ring. This structure confers unique electronic and steric properties, making it a candidate for enzyme inhibition and medicinal chemistry applications.

Properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNBRQOVANIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684759
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-35-9
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3-Carboxyphenyl)-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzamide Analogs (PCAF HAT Inhibitors)

highlights benzamide derivatives such as 2-hexanoylamino-1-(3-carboxyphenyl)benzamide (compound 9, 71% inhibition) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17, 79% inhibition), which share the 3-carboxyphenyl moiety. Key observations:

  • Role of Substituents: The 3-carboxyphenyl group enhances inhibitory activity against PCAF HAT when paired with long acyl chains (e.g., tetradecanoylamino in compound 17).
  • Structural Flexibility: The 2-aminobenzoic acid scaffold can replace salicylic acid in analogs like anacardic acid, suggesting that 5-(3-Carboxyphenyl)-2-cyanophenol’s phenol and cyano groups may offer similar versatility.
Table 1: Inhibitory Activity of Selected Benzamide Analogs
Compound Substituents PCAF HAT Inhibition (%)
9 3-Carboxyphenyl, hexanoylamino 71
17 3-Carboxyphenyl, tetradecanoylamino 79
Anthranilic acid - 34

Furan-Based Inhibitors (MbtI Targets)

and describe 5-(3-carboxyphenyl)furan-2-carboxylic acid , a furan derivative with lower MbtI inhibitory activity. Despite this, it stabilizes MbtI in a closed conformation, providing structural insights. Comparisons include:

  • Enzyme Conformation: The closed conformation induced by the furan analog suggests that this compound might similarly influence enzyme dynamics, though potency could vary based on substituent interactions .

Halogenated and Fluorinated Derivatives

, and 10 highlight structurally related compounds with halogen substituents:

  • 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261990-31-1): Fluorine’s electronegativity may increase metabolic stability but reduce solubility .
Table 2: Physicochemical Properties of Halogenated Analogs
Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 3-COOH, 2-CN 257.22 (estimated) Polar, acidic
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol 4-Cl, 2-OCH₃, 2-CN 273.69 Lipophilic, moderate solubility
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol 2-F, 3-CN, 2-Cl 247.66 High metabolic stability

Nicotinic Acid Derivatives

and describe 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9), which replaces the phenol-cyano group with a nicotinic acid moiety. Key differences:

  • Safety Considerations: This compound has GHS classifications for acute toxicity (H302) and skin irritation (H315), suggesting that this compound may require similar handling precautions .

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